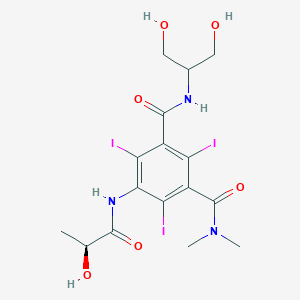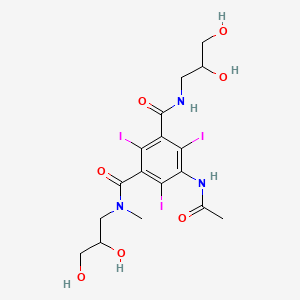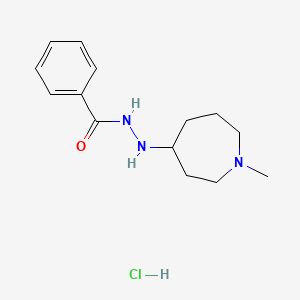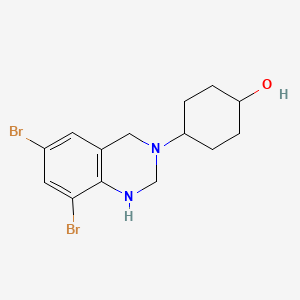
Acotiamide Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide Impurity 10 is a chemical compound that is formed as a byproduct during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Impurities such as this compound can potentially affect the efficacy and safety of the drug, making it crucial to identify and control these impurities through rigorous testing and quality control measures .
Méthodes De Préparation
The preparation of Acotiamide Impurity 10 involves several synthetic routes and reaction conditions. Common synthetic methods use 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The process involves a total of 10 steps of reaction, purification, and salt formation to synthesize the final product. The chromatographic condition for determining the quality of Acotiamide hydrochloride hydrate bulk drug and its preparation involves using an octyl silane group silica gel column and a mixed solution of phosphate buffer and the first organic solvent .
Analyse Des Réactions Chimiques
Acotiamide Impurity 10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Acotiamide Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . Clinical trials have shown that Acotiamide, the parent compound, acts as an acetylcholinesterase inhibitor and is used in the treatment of functional dyspepsia .
Mécanisme D'action
The mechanism of action of Acotiamide Impurity 10 is closely related to that of Acotiamide. Acotiamide is a novel selective acetylcholinesterase inhibitor that enhances acetylcholine-induced contraction and motility of the gastric antrum and body. By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying, consequently alleviating the symptoms of functional dyspepsia . The molecular targets and pathways involved include the inhibition of acetylcholinesterase and the enhancement of acetylcholine activity .
Comparaison Avec Des Composés Similaires
Acotiamide Impurity 10 can be compared with other similar compounds, such as Acotiamide Impurity 5, Acotiamide Impurity 6 Maleate, and Acotiamide Impurity 9. These compounds share similar chemical structures and are formed as byproducts during the synthesis of Acotiamide. this compound is unique in its specific chemical structure and properties . Compared with other traditional similar drugs, Acotiamide has minimal effect on serotonin 5-HT2, 5-HT3, and 5-HT4 receptors, and its effect on dopamine D2 receptors is much smaller than other prokinetic drugs.
Propriétés
Numéro CAS |
738562-93-1 |
|---|---|
Formule moléculaire |
C20H28N4O5S. HCl |
Poids moléculaire |
436.53 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













